[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
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Overview
Description
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate: is a complex organic compound that features a benzofuran moiety, an isoxazole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) compounds . The benzofuran moiety can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization . The final step involves the sulfonylation of the propanoate group using phenylsulfonyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzofuran moiety can undergo oxidation to form benzofuran-2,3-dione.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
- Oxidation of the benzofuran moiety yields benzofuran-2,3-dione.
- Reduction of the isoxazole ring yields the corresponding amine.
- Substitution of the phenylsulfonyl group yields various sulfonamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as a pharmacophore in drug design due to its unique structural features.
Medicine:
Industry:
- Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and isoxazole moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but with a furan ring instead of benzofuran.
Benzofuran derivatives: Various derivatives with different substituents on the benzofuran ring.
Uniqueness:
- The combination of benzofuran, isoxazole, and phenylsulfonyl groups in a single molecule provides unique chemical and biological properties.
- Enhanced stability and reactivity compared to simpler analogs.
This detailed article provides a comprehensive overview of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S/c23-21(10-11-29(24,25)17-7-2-1-3-8-17)26-14-16-13-20(28-22-16)19-12-15-6-4-5-9-18(15)27-19/h1-9,12-13H,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCMRGIPTVDREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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